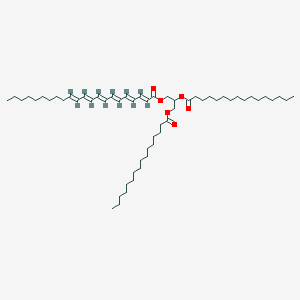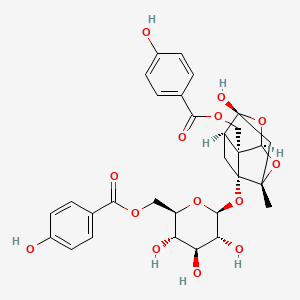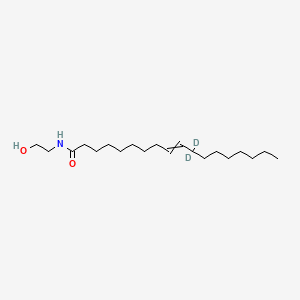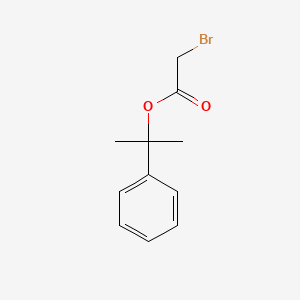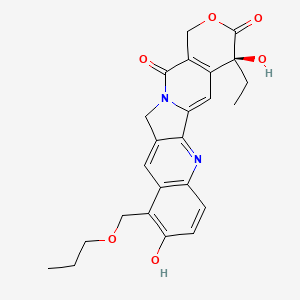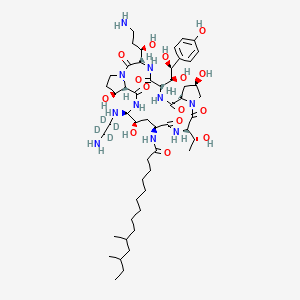
Caspofungin Acetate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caspofungin Acetate-d4 is an antifungal drug that belongs to a new class termed the echinocandins . It is used to treat Aspergillus and Candida infections . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .
Synthesis Analysis
Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring, lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . The purification was extremely problematic due to the structural similarity between pneumocandin A0 and B0 .Molecular Structure Analysis
The molecular formula of Caspofungin Acetate-d4 is C52D4H84N10O15.2C2H4O2 . It is a semi-synthetic water-soluble lipopeptide .Chemical Reactions Analysis
Caspofungin-d4 (acetate) is the deuterium labeled Caspofungin diacetate. Caspofungin diacetate inhibits the synthesis of the cell wall component β-(1,3)-D-glucan .Physical And Chemical Properties Analysis
The molecular weight of Caspofungin Acetate-d4 is 1217.44 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Antifungal Agent
Caspofungin Acetate-d4 is a semisynthetic derivative of pneumocandin B0, a naturally occurring, lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . It has been developed as a first-in-class parenteral antifungal agent . It has shown antifungal activity against yeasts of the genus Candida, including isolates resistant to azoles and amphotericin B .
Treatment of Invasive Candidiasis
Caspofungin is widely used as a first-line antifungal agent for the treatment of invasive candidiasis . It inhibits β-1,3-d-glucan synthesis, an essential component of the fungal cell wall, thereby exhibiting fungicidal activity against Candida spp .
Combatting Drug-Resistant Strains
The development of echinocandin-resistance due to hotspot mutations in FKS genes and the emergence of multidrug-resistant strains in Candida glabrata and Candida auris have recently become a major global concern . Caspofungin has shown potent antimicrobial activities under various environmental conditions .
Treatment of Biofilm Infections
Biofilms produced by Candida spp. have increased antifungal resistance and tolerance, complicating the treatment of patients with medical implants such as central venous catheters . Caspofungin has shown to drastically reduce mature biofilm cells of multidrug-resistant Candida auris in only 5 minutes .
Treatment of Polymicrobial Infections
Caspofungin has also shown effectiveness in reducing Candida-bacterial polymicrobial biofilms in a catheter-lock therapy model . This suggests its potential use in managing catheter-related biofilm infections.
Antimicrobial Effects in Low Ionic Solutions
Interestingly, caspofungin, when dissolved in low ionic solutions, has rapid and potent antimicrobial activities against multidrug-resistant Candida and bacteria cells even in non-growth conditions . This effect was not observed in 0.9% NaCl or other ion-containing solutions .
Mecanismo De Acción
Target of Action
Caspofungin Acetate-d4 primarily targets the enzyme β (1,3)-D-Glucan synthase . This enzyme plays a crucial role in the synthesis of β (1,3)-D-Glucan, an essential component of the cell wall of numerous fungal species . By inhibiting this enzyme, Caspofungin Acetate-d4 disrupts the integrity of the fungal cell wall .
Mode of Action
Caspofungin Acetate-d4, as an echinocandin class antifungal agent, interacts with its target, β (1,3)-D-Glucan synthase, through non-competitive inhibition . This interaction blocks the synthesis of β (1,3)-D-Glucan, a critical component of the fungal cell wall . The inhibition of β (1,3)-D-Glucan synthesis leads to osmotic instability and eventually results in the lysis and death of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by Caspofungin Acetate-d4 is the glucan synthesis pathway in the fungal cell wall . By inhibiting the β (1,3)-D-Glucan synthase enzyme, Caspofungin Acetate-d4 disrupts the production of glucan, leading to a weakened cell wall and increased susceptibility to osmotic stress . The downstream effect of this action is the lysis and death of the fungal cell .
Pharmacokinetics
It’s known that caspofungin, the parent compound, is typically administered intravenously . More research would be needed to provide a detailed outline of the ADME properties of Caspofungin Acetate-d4 and their impact on bioavailability.
Result of Action
The result of Caspofungin Acetate-d4’s action is the effective treatment of various fungal infections. It has shown activity against infections with Aspergillus and Candida . Clinical trials have demonstrated its effectiveness in treating invasive aspergillosis in patients who are refractory to or intolerant of other therapies .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKNQVWKBUSNH-XXPLCQOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N10O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caspofungin-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)



